Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid contains a total of 54 bonds; 34 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .Scientific Research Applications
Palliative Therapy of Melanoma Patients
A study on the use of fotemustine, a chemically characterized chloronitrosurea with high lipophilicity, highlights the broader context of using chemical compounds in therapeutic interventions for diseases such as melanoma. Fotemustine has shown efficacy in treating melanoma, including brain metastases, underscoring the importance of chemical synthesis in developing effective treatments (Kleeberg et al., 1995).
Diagnostic Usefulness of Fluorine-18-α-Methyltyrosine in Lung Cancer
The diagnostic application of amino acid tracers, like [18F]FMT, in positron emission tomography (PET) for non-small-cell lung cancer (NSCLC) patients demonstrates the role of chemically synthesized compounds in medical imaging and diagnosis. The study found [18F]FMT PET to be effective in detecting primary tumors and lymph node metastasis, with a significant correlation between tracer uptake and cellular proliferation (Kaira et al., 2007).
Fecal Microbiota Transplantation Research
Research into fecal microbiota transplantation (FMT) for treating recurrent Clostridium difficile infection reveals the application of microbiological research in addressing gut flora imbalances. This study emphasizes the microbiome's role in health and disease, highlighting scientific exploration into biological compounds and their therapeutic potential (Seekatz et al., 2014).
Gene Therapy for Parkinson Disease
A phase I safety trial of hAADC gene therapy for Parkinson disease showcases the application of genetic engineering and molecular biology in developing treatments for neurodegenerative disorders. The therapy, involving the human aromatic l-amino acid decarboxylase gene, indicates the integration of chemical synthesis with genetic approaches to enhance therapeutic outcomes (Eberling et al., 2008).
Safety and Hazards
The safety data sheet (SDS) for Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
(3S)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.